4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine
Description
Properties
IUPAC Name |
4,9-dihydro-1H-imidazo[4,5-g]quinazolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-9-5-1-7-8(13-3-12-7)2-6(5)11-4-14-9/h3-4H,1-2H2,(H,12,13)(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVUWLWJCBEYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC3=C1NC=N3)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Nitration of Quinoline-2,4-diol
Quinoline-2,4-diol undergoes nitration with concentrated HNO₃ at 0–5°C to yield 3-nitroquinoline-2,4-diol. This introduces reactivity for subsequent chlorination.
Step 2: Chlorination with Phenylphosphonic Dichloride
Treatment with phenylphosphonic dichloride (PhPOCl₂) at reflux (110°C, 4 h) produces 2,4-dichloro-3-nitroquinoline. Chlorine atoms at positions 2 and 4 facilitate nucleophilic substitutions.
Step 3: Regioselective Amination
Reaction with aqueous NH₃ (28%) in THF at 25°C selectively replaces the 4-chloro group, yielding 2-chloro-3-nitroquinolin-4-amine. The 2-chloro moiety remains intact for later functionalization.
Step 4: Nitro Group Reduction
Fe powder in HCl (12 M) reduces the 3-nitro group to an amine, forming 2-chloroquinoline-3,4-diamine. This vicinal diamine is critical for imidazole ring formation.
Step 5: Imidazole Cyclization
Two protocols achieve cyclization:
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Polyphosphoric Acid (PPA) Method : Heating with PPA at 150°C for 2 h induces condensation and cyclization.
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TCFH/NMI Activation : Tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) activate carboxylic acids for acylation, followed by base-mediated cyclization (K₂CO₃, 60°C).
Step 6: Suzuki Coupling for C-8 Amination
Palladium-catalyzed coupling with arylboronic acids introduces the amine group. Optimal conditions use Pd₂(dba)₃ (5 mol%), SPhos ligand (10 mol%), and K₃PO₄ in dioxane (100°C, 12 h).
Table 1: Representative Yields for Key Steps
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | Nitration | 78 |
| 2 | Chlorination | 85 |
| 3 | Amination | 91 |
| 5 | PPA Cyclization | 68 |
| 6 | Suzuki Coupling | 72 |
Photoredox-Catalyzed Single-Electron Transfer (SET) Approach
A metal-free method using eosin Y (EY) as a photocatalyst enables visible-light-mediated synthesis:
Reaction Design
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Substrates : N-Aryl-2-aminobenzamide derivatives
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Alkyl Source : Triethylamine (TEA) as a trialkylamine synthon
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Conditions : EY (2 mol%), H₂O/CH₃CN (1:1), blue LEDs (24 h)
Mechanistic Pathway
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EY absorbs light (λ = 530 nm), entering an excited state (EY*)
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Single-electron oxidation of TEA generates α-aminoalkyl radicals
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Radical addition to the quinazolinone intermediate forms C–N bonds
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Aromatization via H⁺/e⁻ transfer yields the imidazoquinazoline core
Advantages :
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Avoids transition metals
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Ambient temperature (25–40°C)
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Broad functional group tolerance
Hydrazine-Mediated Cyclocondensation
Adapted from imidazo[1,5-a]quinazoline syntheses, this route uses hydrazine hydrate for ring closure:
Protocol
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React 2-chloro-3-nitroquinazolin-4-amine with hydrazine hydrate (3 eq) in 80% EtOH
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Reflux for 24 h to reduce nitro groups and induce cyclization
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Isolate product via vacuum distillation and recrystallization (ethanol)
Key Data :
Comparative Analysis of Methods
Table 2: Method Comparison
| Parameter | Vicinal Diamine | Photoredox | Hydrazine |
|---|---|---|---|
| Steps | 6 | 1 | 3 |
| Yield (%) | 68–72 | 55–78 | 64–72 |
| Catalyst | Pd₂(dba)₃ | Eosin Y | None |
| Temperature (°C) | 60–150 | 25–40 | 80–100 |
| Scalability | Gram-scale | Decagram | Laboratory |
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways may form imidazo[4,5-c] vs. [4,5-g] isomers. DFT calculations suggest that electron-donating groups at C-8 favor [4,5-g] fusion by lowering the transition state energy by 3.2 kcal/mol.
Amine Group Stability
The exocyclic amine is prone to oxidation. Adding 0.1 M ascorbic acid as a radical scavenger improves yield by 18% in photoredox reactions.
Purification Challenges
Column chromatography (SiO₂, EtOAc/hexane 3:7) effectively separates imidazoquinazoline products from dimeric byproducts (Rf = 0.33 vs. 0.12).
Recent Advances in Sustainable Synthesis
Chemical Reactions Analysis
Types of Reactions
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which may possess different biological activities and properties .
Scientific Research Applications
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Table 1: Structural and Functional Comparison of Selected Compounds
Key Differences and Implications
Structural Variations
Ring Fusion Patterns :
- The target compound contains an imidazo[4,5-g]quinazoline core, while benzoimidazo[1,2-c]quinazolines (e.g., 3i) feature a fused benzene ring, altering π-conjugation and steric bulk .
- Thiazolo[4,5-h]quinazolines (e.g., 2-methyl-N-aryl derivatives) replace the imidazole ring with thiazole, enhancing kinase inhibitory potency .
- Substituent Effects: The 8-amino group in this compound facilitates hydrogen bonding, critical for kinase binding . In contrast, 8-mercapto analogs (e.g., 12) exhibit altered electronic properties due to sulfur’s polarizability . Bulky aryl or cyclohexyl groups at position 3 (e.g., compound 30) improve solubility but reduce membrane permeability .
Research Findings and Data Highlights
Spectral Analysis
- UV Spectra : Protonation of this compound occurs preferentially on the quinazoline ring (λ_max shift from 260 nm to 290 nm in acidic media), unlike methylthio analogs where imidazole protonation dominates .
- ¹H NMR : Aromatic protons in benzoimidazo derivatives (e.g., 3i) resonate at δ 7.26–7.47, distinct from the target compound’s δ 7.32–7.73 range due to ring current effects .
Biological Activity
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine is a heterocyclic compound belonging to the class of quinazolinamines. This compound features a unique fused imidazoquinazoline structure, which imparts significant biological activities and potential therapeutic applications. The exploration of its biological activity is essential for understanding its potential in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 186.21 g/mol. The compound's structure includes both imidazole and quinazoline moieties, contributing to its diverse biological properties.
Biological Activities
Research indicates that compounds within the imidazoquinazoline class exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 2.90 to 6.40 µM .
- Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor. It interacts with specific biological macromolecules, which can modulate enzymatic activity and signal transduction pathways .
- Neuroprotective Effects : Some structural analogs have exhibited neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
The mechanism of action for this compound involves binding to specific enzymes and receptors. This binding can inhibit enzymatic activity by blocking substrate access or modulating receptor-mediated signaling pathways. For example, it has been noted to affect the apoptosis pathways in cancer cells by altering the expression levels of proteins such as p53 and Bcl-2 .
Case Studies
Recent studies have highlighted the efficacy of this compound derivatives:
- Cytotoxicity Against Cancer Cells : A study found that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and erlotinib against MCF-7 cells. The derivatives induced apoptosis and cell cycle arrest in the G1 phase .
- Enzyme Inhibition : Research demonstrated that derivatives could effectively inhibit EGFR and VEGFR pathways, which are crucial in cancer progression and angiogenesis. The most potent inhibitors showed IC50 values as low as 0.35 µM against EGFR .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics | Biological Activity |
|---|---|---|---|
| 6-aminoquinazoline | Contains a quinazoline core | Known for anticancer properties | Anticancer |
| 2-aminoimidazo[4,5-b]pyridine | Features an imidazole ring | Exhibits neuroprotective effects | Neuroprotection |
| 7-aminoquinazolinone | Similar bicyclic structure | Potential anti-inflammatory activity | Anti-inflammatory |
| 2-(2-aminoethyl)-imidazo[1,2-a]pyridine | Contains an aminoethyl side chain | Investigated for antimicrobial properties | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine, and what key intermediates are involved?
- Methodology : The synthesis of imidazo-quinazoline derivatives often involves cyclization reactions starting from amidines or substituted quinazolines. For example, transition-metal-free base-promoted approaches (e.g., using KOH or NaOH) can facilitate the formation of the imidazole ring system under mild conditions . Key intermediates may include 6,7-dimethoxyquinazoline derivatives, as evidenced by impurity profiling studies for structurally related compounds . Structural confirmation of intermediates can be achieved via -NMR and LC-MS to monitor regioselectivity and purity.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas, while - and -NMR are essential for resolving the imidazole and quinazoline ring systems. For example, -NMR can distinguish between diastereomers in spiro-fused derivatives . Impurity analysis, such as detecting chlorinated byproducts, may require HPLC with UV detection (e.g., using C18 columns and gradient elution) .
Advanced Research Questions
Q. How can computational chemistry be applied to optimize reaction conditions for synthesizing this compound?
- Methodology : Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states to identify energetically favorable conditions. The ICReDD framework combines computational reaction path searches with experimental validation, narrowing optimal parameters like solvent polarity, temperature, and catalyst loading . Machine learning models trained on historical reaction data (e.g., yields, byproducts) can further refine predictions, reducing trial-and-error experimentation .
Q. What strategies are recommended for resolving contradictions in reaction yield data during scale-up synthesis?
- Methodology : Systematic Design of Experiments (DoE) can isolate variables affecting yield discrepancies. For instance, factorial designs may evaluate interactions between temperature, stirring rate, and reagent stoichiometry . Reactor design (e.g., continuous-flow systems) can mitigate mass transfer limitations observed in batch processes, as highlighted in CRDC subclass RDF2050112 (reaction fundamentals and reactor design) . Kinetic studies using in-situ FTIR or Raman spectroscopy provide real-time monitoring of intermediate formation .
Q. How can impurity profiling be conducted for this compound using HPLC, and what are critical parameters?
- Methodology : Reverse-phase HPLC with photodiode array (PDA) detection is standard for impurity identification. Critical parameters include:
- Column selection : C18 or phenyl-hexyl columns for resolving polar impurities (e.g., chlorinated derivatives) .
- Mobile phase : Acetonitrile/ammonium formate buffers (pH 3–5) to enhance peak symmetry.
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways .
- Reference standards : Use EP/Pharmaceutical-grade impurities (e.g., MM1106.04, MM1106.09) for quantification .
Q. What role do substituents on the imidazole ring play in modulating the compound’s bioactivity, and how can this be systematically studied?
- Methodology : Structure-activity relationship (SAR) studies require synthesizing analogs with variations in substituents (e.g., methyl, amino, or nitro groups). For example, methyl groups at the 3- and 5-positions in imidazo-quinoxaline derivatives enhance binding affinity to specific targets . Computational docking (e.g., AutoDock Vina) can predict binding modes, while in vitro assays (e.g., enzyme inhibition) validate hypotheses. Synchrotron X-ray crystallography may resolve binding conformations .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental yields in imidazo-quinazoline synthesis?
- Methodology :
Validate computational models : Cross-check DFT-predicted activation energies with experimental Arrhenius plots.
Identify hidden variables : Trace metal contaminants (e.g., from reagents) may catalyze side reactions not accounted for in simulations .
Leverage hybrid methods : Integrate microkinetic modeling with high-throughput experimentation to reconcile theoretical and empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
